1,8-Octanedithiol 1,8-Octanedithiol 1,8-Octanedithiol (OCT) is an alkanedithiol, which forms a self-assembled monolayer (SAM) on a variety of metal surfaces. OCT contains linearly arranged carbon-carbon bonds (C−C) and two sulfur atoms at the end facilitating the attachment with the surface atoms of the substrates. It mainly forms an organo-metallic system, which can be used to improve the electron transport medium for a wide range of electronic applications.
1,8-Octanedithiol is a volatile sulfur-containing flavoring agent with a meaty, sulfurous odor.
1, 8-Octanedithiol, also known as 1, 8-dimercaptooctane or fema 3514, belongs to the class of organic compounds known as alkylthiols. These are organic compounds containing the thiol functional group linked to an alkyl chain. 1, 8-Octanedithiol exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 1, 8-octanedithiol is primarily located in the membrane (predicted from logP). 1, 8-Octanedithiol has an earthy, meaty, and mushroom taste.
Brand Name: Vulcanchem
CAS No.: 1191-62-4
VCID: VC20956020
InChI: InChI=1S/C8H18S2/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2
SMILES: C(CCCCS)CCCS
Molecular Formula: C8H18S2
Molecular Weight: 178.4 g/mol

1,8-Octanedithiol

CAS No.: 1191-62-4

Cat. No.: VC20956020

Molecular Formula: C8H18S2

Molecular Weight: 178.4 g/mol

* For research use only. Not for human or veterinary use.

1,8-Octanedithiol - 1191-62-4

Specification

CAS No. 1191-62-4
Molecular Formula C8H18S2
Molecular Weight 178.4 g/mol
IUPAC Name octane-1,8-dithiol
Standard InChI InChI=1S/C8H18S2/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2
Standard InChI Key PGTWZHXOSWQKCY-UHFFFAOYSA-N
SMILES C(CCCCS)CCCS
Canonical SMILES C(CCCCS)CCCS
Boiling Point 269.5 °C
Melting Point Mp 0.9 °
0.9°C

Introduction

Chemical Identity and Structure

1,8-Octanedithiol, also known by its IUPAC name octane-1,8-dithiol, is an alkanethiol with a linear carbon backbone terminated by thiol (-SH) groups at positions 1 and 8. The compound belongs to the broader category of dithiols, which feature two sulfhydryl functional groups that enable unique chemical reactivity patterns and applications.

Basic Chemical Information

The chemical identity of 1,8-Octanedithiol is well-established through various standardized identifiers and properties. The compound can be recognized through the following key identifiers:

ParameterValue
CAS Registry Number1191-62-4
Molecular FormulaC8H18S2
Molecular Weight178.36 g/mol
SMILES NotationSCCCCCCCCS
InChI KeyPGTWZHXOSWQKCY-UHFFFAOYSA-N
PubChem CID14493
Table 1: Chemical identifiers for 1,8-Octanedithiol
The compound is known by several synonyms in the scientific literature and commercial catalogs, including 1,8-dimercaptooctane, octamethylene dimercaptan, 1,8-octamethylenedithiol, and NANOTHINKS THIO8 . These alternative names reflect its structure and commercial applications.

Physical Properties

1,8-Octanedithiol presents as a liquid at room temperature with specific physical characteristics that influence its handling, storage, and applications.

Appearance and Sensory Properties

At standard conditions, 1,8-Octanedithiol appears as a colorless to pale yellow liquid with a distinctive sulfurous odor profile . The odor is described as sulfurous, meaty, mushroom-like, and earthy when present at 0.10% concentration in propylene glycol . This characteristic odor is typical of thiol compounds and contributes to its applications in the flavor industry.

Physical Constants

The key physical properties of 1,8-Octanedithiol have been well-documented and are summarized in the following table:

PropertyValue
Melting point1°C
Boiling point269-270°C
Density0.97 g/mL at 25°C
Flash point>230°F (>110°C)
LogP4.21
Refractive indexNot specified
pKa10.19±0.10 (Predicted)
Table 2: Physical properties of 1,8-Octanedithiol
The relatively high boiling point reflects the molecular weight and the presence of intermolecular hydrogen bonding due to the thiol groups. The LogP value of 4.21 indicates significant lipophilicity, suggesting greater solubility in non-polar solvents compared to aqueous environments . This characteristic influences its applications in various chemical systems and processes.

Chemical Properties and Reactivity

The chemical behavior of 1,8-Octanedithiol is largely determined by the presence of two thiol groups, which impart distinct reactivity patterns.

Reactivity Profile

1,8-Octanedithiol exhibits several characteristic reactions and properties:

  • Strong affinity for metal surfaces, particularly gold, copper, and other noble metals, enabling the formation of self-assembled monolayers (SAMs)

  • Nucleophilic character of the thiol groups, which readily react with electrophilic centers

  • Sensitivity to oxidation when exposed to air, potentially forming disulfides

  • Acidic character, though relatively weak, with a predicted pKa of 10.19

  • Susceptibility to combustion, indicating its flammable nature
    The compound is described as stable under normal conditions but demonstrates incompatibility with strong oxidizing agents and strong bases, which should be considered in its handling and application .

Surface Chemistry

One of the most significant chemical properties of 1,8-Octanedithiol is its ability to form strong bonds with metal surfaces. The terminal thiol groups can chemisorb onto metal substrates, creating well-defined molecular structures with specific orientations. This property is particularly valuable in surface modification applications and has been extensively studied using advanced characterization techniques such as scanning tunneling microscopy (STM) .

Applications and Uses

1,8-Octanedithiol finds applications across multiple domains, leveraging its unique chemical structure and properties.

Nanomaterials and Surface Modification

The compound serves as an important agent for modifying and functionalizing surfaces, particularly in nanotechnology applications. Research indicates that 1,8-Octanedithiol may be employed as a processing additive to functionalize electrode layers, thereby enhancing the power efficiency of P3HT:PCBM solar cells . The ability to form a self-assembled monolayer (SAM) on gold electrodes can significantly improve electrochemical properties of the modified surfaces .
The bifunctional nature of 1,8-Octanedithiol, with thiol groups at both ends of the molecule, makes it particularly valuable for creating molecular bridges between metal nanoparticles or for forming robust coatings on metal surfaces with specific properties.

Research and Development

The compound serves as a valuable model for studying thiol-metal interactions, self-assembly processes, and surface chemistry. Its well-defined structure and reactivity make it an important tool for fundamental research in these fields, contributing to the development of advanced materials and functional surfaces.

Research Findings on Surface Adsorption

Recent scientific investigations have yielded important insights into the behavior of 1,8-Octanedithiol when adsorbed onto various metal surfaces.

Adsorption on Copper Surfaces

A 2016 study published in Physical Chemistry Chemical Physics investigated the adsorption of single 1,8-Octanedithiol molecules on Cu(100) surfaces using scanning tunneling microscopy (STM) and semi-empirical calculations . This research revealed several significant findings:

  • Two distinct types of chiral molecules were observed on the copper surface upon adsorption

  • STM images showed two bright spots at the extremities of each molecule, attributed to the enhanced electronic density contrast of the chemisorbed sulfur atoms

  • The molecules exhibited preferential adsorption directions in sub-monolayer regime deposition

  • The relaxation mechanism was driven by the chemisorption of the two sulfur atoms in hollow sites of the copper surface
    Through comparison between relaxed conformations and between calculated and experimental STM images, the researchers were able to determine unambiguously the most favorable position of the 1,8-Octanedithiol molecule on Cu(100) . These findings contribute to a deeper understanding of molecular orientation and electronic structure at interfaces.

Comparison with Related Compounds

To better understand the unique properties and applications of 1,8-Octanedithiol, it is instructive to compare it with structurally related compounds, particularly 3,6-dioxa-1,8-octanedithiol (DODT).

3,6-Dioxa-1,8-octanedithiol Comparison

3,6-Dioxa-1,8-octanedithiol (CAS: 14970-87-7) shares the dithiol functionality with 1,8-Octanedithiol but incorporates two oxygen atoms in the carbon chain, creating ether linkages. This structural difference significantly alters its physical and chemical properties:

Property1,8-Octanedithiol3,6-Dioxa-1,8-octanedithiol
Molecular FormulaC8H18S2C6H14O2S2
Molecular Weight178.36 g/mol182.3 g/mol
StructureLinear carbon chainEther-containing carbon chain
Primary ApplicationsSurface modification, flavoringPeptide chemistry, model compound
VolatilityVolatile with strong odorNon-volatile in nature
pKa10.19±0.10 (Predicted)8.7±0.2 and 9.6±0.2
Table 3: Comparison between 1,8-Octanedithiol and 3,6-Dioxa-1,8-octanedithiol
The applications of 3,6-dioxa-1,8-octanedithiol differ substantially from those of 1,8-Octanedithiol. The former is primarily used for cleaving peptides in research related to synthetic peptide serology and serves as a non-malodorous scavenger in Fmoc-based peptide synthesis . It has also been studied as a model compound for the active sites of thioredoxins and can participate in Radical Ring-opening Redox Polymerization when appropriately catalyzed .

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